Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate
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Overview
Description
Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate is a chemical compound with the molecular formula C8H14N2O6S and a molecular weight of 266.2716 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiene ring with two carbamate groups attached. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate typically involves the reaction of tetrahydrothiene derivatives with carbamate precursors under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The carbamate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted carbamates .
Scientific Research Applications
Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation in scientific research .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1,1-dioxidotetrahydrothiene-2,3-diyl)biscarbamate
- Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N2O6S |
---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
methyl N-[4-(methoxycarbonylamino)-1,1-dioxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O6S/c1-15-7(11)9-5-3-17(13,14)4-6(5)10-8(12)16-2/h5-6H,3-4H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
HPGNFLYSQCFFKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CS(=O)(=O)CC1NC(=O)OC |
Origin of Product |
United States |
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